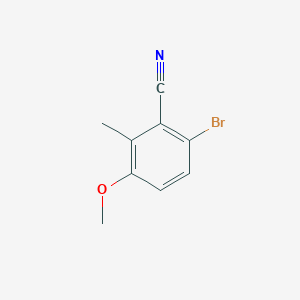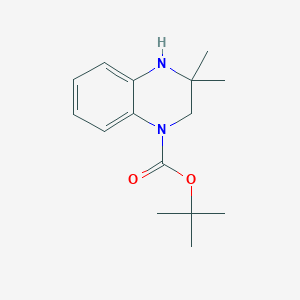![molecular formula C8H6BrN3 B1377912 (4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine CAS No. 1352395-21-1](/img/structure/B1377912.png)
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine
Vue d'ensemble
Description
“(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . Pyrrolo[3,2-c]pyridine derivatives can be used as indole bioisosteres for designing azaindole-based drugs .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, a related compound, is available in the NIST Chemistry WebBook . It’s a bicyclic compound consisting of a pyrazole and a pyridine ring .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity .Applications De Recherche Scientifique
Fibroblast Growth Factor Receptor Inhibitors
- Scientific Field: Cancer Therapy
- Application Summary: The compound is used as a potent inhibitor of the fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . Targeting FGFRs is an attractive strategy for cancer therapy .
- Methods of Application: The compound is synthesized and its inhibitory activity against FGFR1, 2, and 3 is tested . The compound’s effect on breast cancer 4T1 cell proliferation, apoptosis, migration, and invasion is also evaluated .
- Results: The compound exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Mitotic Kinase Monopolar Spindle 1 (MPS1) Inhibitors
- Scientific Field: Oncology
- Application Summary: The compound is used as an inhibitor of MPS1, a crucial component of the spindle assembly checkpoint signal, which is aberrantly overexpressed in many human cancers .
- Methods of Application: The compound is synthesized and its inhibitory activity against MPS1 is tested . The compound’s effect on tumor cells, particularly PTEN-deficient breast tumor cells, is also evaluated .
- Results: The compound showed potent and selective MPS1 inhibitory activity . It displayed a favorable oral pharmacokinetic profile and showed dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .
Blood Glucose Reduction
- Scientific Field: Endocrinology
- Application Summary: The compound is used to reduce blood glucose, which can be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and type 1 diabetes .
- Methods of Application: The compound is synthesized and its efficacy to reduce blood glucose is tested .
- Results: The compound showed efficacy in reducing blood glucose .
Propriétés
IUPAC Name |
(4-bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-12-7(3-10)8-5(6)1-2-11-8/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTRWGZEKVXBBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2C=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



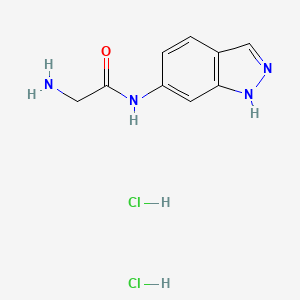
![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)
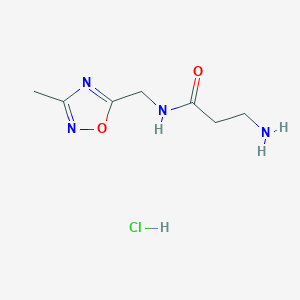
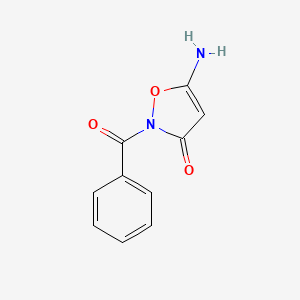
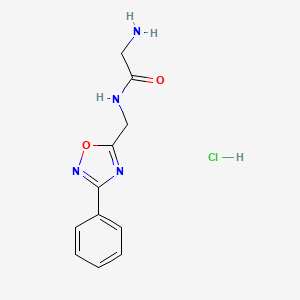
![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)
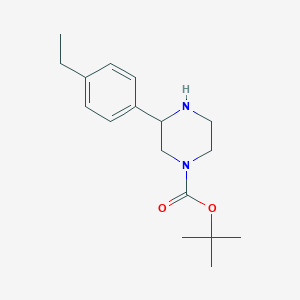
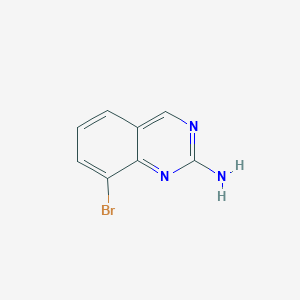

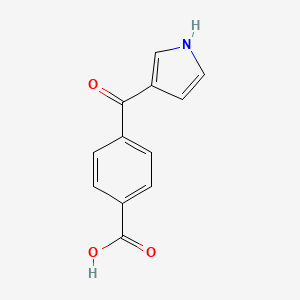
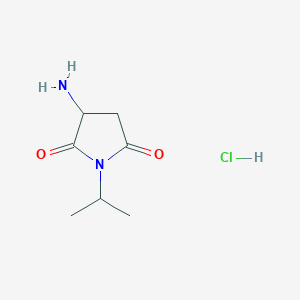
![Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1377847.png)
